A Comprehensive Guide to the Synthesis and Characterization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
A Comprehensive Guide to the Synthesis and Characterization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient aza-Michael addition of p-toluidine to 2,3-dihydrothiophene 1,1-dioxide, generated in situ from the commercially available 3-sulfolene. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and a full suite of characterization techniques, including NMR, IR, and mass spectrometry. It is intended for researchers and professionals in organic synthesis, drug development, and materials research, providing the necessary insights for successful replication and further investigation.
Introduction and Scientific Context
The 2,3-dihydrothiophene 1,1-dioxide scaffold and its derivatives are of significant interest in contemporary chemical research. The sulfone group imparts unique electronic properties and metabolic stability, making these structures valuable building blocks. Specifically, 3-amino substituted tetrahydrothiophene 1,1-dioxides have been identified as potent non-electrophilic activators of the NRF2-driven antioxidant response element (ARE), a critical pathway in combating oxidative stress-related diseases.[1] The introduction of an arylamino substituent, such as p-toluidine, allows for fine-tuning of the molecule's steric and electronic properties, which can be crucial for modulating biological activity or material characteristics.
This guide details a reliable synthetic route to 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. The chosen strategy is predicated on the conjugate addition of an amine to an α,β-unsaturated sulfone, a classic and highly effective method for forming C-N bonds. The key to this synthesis is the controlled isomerization of the readily available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) to the requisite, but less stable, 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) isomer prior to the addition reaction.[2][3]
Synthetic Strategy and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. The core of this strategy involves leveraging the thermodynamic landscape of the sulfolene isomers.
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Base-Catalyzed Isomerization: 3-Sulfolene, the starting material, is thermodynamically more stable than its 2-sulfolene counterpart. However, in the presence of a suitable base, an equilibrium can be established between the two isomers. The base abstracts a proton from the C2 position, forming an allylic anion. Reprotonation at the C4 position yields the desired α,β-unsaturated 2-sulfolene isomer.[2] This step is crucial as it generates the electrophilic Michael acceptor required for the subsequent reaction.
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Aza-Michael Addition: Once 2-sulfolene is formed in situ, the nucleophilic p-toluidine attacks the β-carbon of the electron-deficient double bond. This conjugate addition is driven by the strong electron-withdrawing nature of the sulfone group. A subsequent proton transfer neutralizes the resulting enolate intermediate to yield the final product, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide.
This one-pot approach is advantageous as it avoids the isolation of the relatively unstable 2-sulfolene intermediate, thereby improving overall efficiency and yield.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints for purification and characterization to ensure the integrity of the final product.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 77-79-2 | Reagent grade, ≥98% |
| p-Toluidine | C₇H₉N | 107.15 | 106-49-0 | Reagent grade, ≥99%, flake |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous, ≥99.5% |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Hexanes | N/A | N/A | 110-54-3 | ACS grade |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying |
3.2. Step-by-Step Synthesis Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfolene (5.91 g, 50 mmol, 1.0 equiv) and anhydrous toluene (50 mL).
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Addition of Reactants: Add p-toluidine (5.36 g, 50 mmol, 1.0 equiv) to the flask. Stir the mixture at room temperature until the solids dissolve.
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Initiation of Isomerization: Add triethylamine (1.4 mL, 10 mmol, 0.2 equiv) to the solution. The triethylamine serves as the catalyst for the isomerization of 3-sulfolene to 2-sulfolene. Using a sub-stoichiometric amount of a non-nucleophilic base is critical to promote isomerization without significant side reactions.
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Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
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Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess p-toluidine and triethylamine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).[4]
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.
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Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Caption: Experimental workflow from setup to characterization.
3.3. Safety Precautions
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Work in a well-ventilated fume hood at all times.
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Toluene is flammable and toxic; avoid inhalation and skin contact.
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p-Toluidine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Triethylamine is corrosive and has a strong odor.
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Standard laboratory safety procedures should be followed throughout the experiment.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide.
4.1. Physical Properties
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Appearance: White to off-white crystalline solid.
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Molecular Formula: C₁₁H₁₃NO₂S
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Molecular Weight: 223.29 g/mol
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Melting Point (MP): To be determined experimentally. A sharp melting point is indicative of high purity.
4.2. Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound based on its structure and data from analogous compounds.[5]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.10 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~6.80 (dd, 1H, vinyl H), ~6.20 (dd, 1H, vinyl H), ~4.50 (m, 1H, CH-N), ~4.00 (br s, 1H, N-H), 3.40-3.20 (m, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃). |
| ¹³C NMR | δ (ppm) in CDCl₃: ~145 (Ar C-N), ~130 (Ar C-CH₃), ~129 (Ar CH), ~128 (Vinyl CH), ~125 (Vinyl CH), ~115 (Ar CH), ~60 (CH-N), ~55 (CH₂), ~21 (Ar-CH₃). |
| IR (KBr) | ν (cm⁻¹): ~3350 (N-H stretch), ~3100-3000 (Ar & Vinyl C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1520 (Ar C=C stretch), ~1300 & ~1120 (asymmetric & symmetric SO₂ stretch) . |
| Mass Spec. | (ESI+): Expected m/z for [M+H]⁺ = 224.07. |
Rationale for Spectroscopic Assignments:
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¹H NMR: The aromatic protons of the p-tolyl group will appear as two distinct doublets. The vinyl protons on the dihydrothiophene ring will show characteristic alkene shifts and couplings. The methine proton adjacent to the nitrogen (CH-N) will be shifted downfield and appear as a multiplet. The N-H proton will likely be a broad singlet.
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IR Spectroscopy: The most diagnostic peaks are the strong, sharp stretches for the sulfone (SO₂) group around 1300 and 1120 cm⁻¹, which are characteristic of this functional group. The N-H stretch around 3350 cm⁻¹ confirms the presence of the secondary amine.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.
Conclusion
This guide provides a comprehensive and scientifically grounded methodology for the synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. By employing a one-pot isomerization and subsequent aza-Michael addition, the target compound can be prepared efficiently from commercially available starting materials. The detailed protocol, coupled with a complete characterization plan, ensures that researchers can reliably produce and validate this valuable chemical entity for applications in medicinal chemistry and beyond.
References
- Supplementary Information for publications.
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Jo, S., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry. Available at: [Link]
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Wikipedia contributors. (2023). Sulfolene. Wikipedia, The Free Encyclopedia. Available at: [Link]
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PubChem. (n.d.). 3-Sulfolene. National Center for Biotechnology Information. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. Available at: [Link]
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Unexpected reaction of 2,3-dimethyl-2,3-butanediol. (2021). YouTube. This video demonstrates standard organic chemistry laboratory techniques, including separatory funnel extraction (work-up). Available at: [Link]
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